molecular formula C23H18ClN3O6 B2887776 N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide CAS No. 307505-12-0

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2887776
CAS No.: 307505-12-0
M. Wt: 467.86
InChI Key: VOAMRUDQMVZNSA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dioxoisoindolyl moiety, and a nitrofuran carboxamide structure, making it a unique molecule for research and industrial purposes.

Scientific Research Applications

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dioxoisoindolyl intermediates, followed by their coupling with the nitrofuran carboxamide. Common reagents used in these reactions include chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form various oxidation products.

    Reduction: The nitro group can be reduced to an amine, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroxylated products, and substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-5-nitrofuran-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O6/c24-15-7-9-16(10-8-15)25(23(30)19-11-12-20(33-19)27(31)32)13-3-4-14-26-21(28)17-5-1-2-6-18(17)22(26)29/h1-2,5-12H,3-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAMRUDQMVZNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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